2-Amino-3-(5-bromofuran-3-yl)propanamide
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Overview
Description
2-Amino-3-(5-bromofuran-3-yl)propanamide is a chemical compound with the molecular formula C7H9BrN2O2 and a molecular weight of 233.06 g/mol This compound is characterized by the presence of an amino group, a brominated furan ring, and a propanamide moiety
Preparation Methods
The synthesis of 2-Amino-3-(5-bromofuran-3-yl)propanamide typically involves the following steps:
Bromination of Furan: The starting material, furan, undergoes bromination to introduce a bromine atom at the 5-position of the furan ring.
Amination: The brominated furan is then subjected to amination to introduce the amino group at the 2-position.
Formation of Propanamide:
Chemical Reactions Analysis
2-Amino-3-(5-bromofuran-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-3-(5-bromofuran-3-yl)propanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(5-bromofuran-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The amino group and the brominated furan ring play crucial roles in its reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2-Amino-3-(5-bromofuran-3-yl)propanamide can be compared with other similar compounds, such as:
3-Amino-3-(5-bromofuran-2-yl)propanamide: This compound has a similar structure but differs in the position of the bromine atom on the furan ring.
®-3-Amino-3-(5-bromofuran-2-yl)propanamide: This is an enantiomer of the compound with a specific stereochemistry.
Properties
Molecular Formula |
C7H9BrN2O2 |
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Molecular Weight |
233.06 g/mol |
IUPAC Name |
2-amino-3-(5-bromofuran-3-yl)propanamide |
InChI |
InChI=1S/C7H9BrN2O2/c8-6-2-4(3-12-6)1-5(9)7(10)11/h2-3,5H,1,9H2,(H2,10,11) |
InChI Key |
HVOICRUXZNJSDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC=C1CC(C(=O)N)N)Br |
Origin of Product |
United States |
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